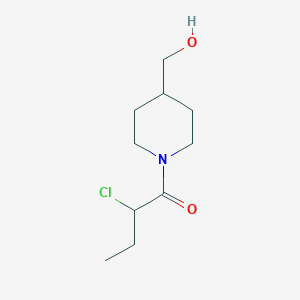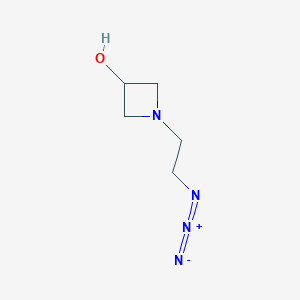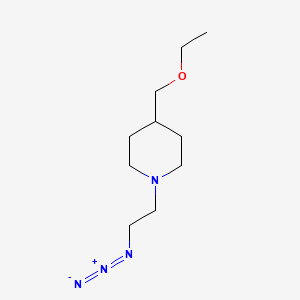
1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine
説明
The compound “1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine” is a complex organic molecule. It contains an azido group, which is a functional group characterized by the formula -N3 . The azido group is known for its high reactivity and is commonly used in various chemical reactions .
Synthesis Analysis
The synthesis of azidoethyl derivatives involves the nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives with the azide group . This process results in the formation of new compounds capable of releasing NO within living organisms .Chemical Reactions Analysis
Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(iii) species with azides according to the Staudinger reaction .科学的研究の応用
Synthesis of Modified Nucleic Acids
Azides are known for their use in the synthesis of modified nucleic acids, particularly RNA. The compound “1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine” can be utilized to introduce azido groups into RNA strands, which are valuable for site-specific labeling and functionalization. This is crucial for probing RNA biology and understanding its functions within biological systems .
Bioorthogonal Chemistry
The azido group in “1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine” serves as a versatile bioorthogonal reporter moiety. It can be used in bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes. This has significant implications for drug development and molecular imaging .
Click Chemistry Applications
“Click chemistry” refers to a class of biocompatible chemical reactions that are rapid and reliable for connecting molecules together. The azido group of “1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine” is often used in click chemistry to create new compounds with a wide range of applications, including the development of new pharmaceuticals and materials science .
Small Interfering RNA (siRNA) Technologies
The azido group’s ability to be incorporated into siRNA molecules makes “1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine” a valuable tool in gene silencing technologies. siRNA can be used to downregulate the expression of specific genes, offering potential treatments for various diseases .
Organic Synthesis of Azides
In organic synthesis, azides can be synthesized from alcohols, and “1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine” could be used as a starting material or intermediate in these reactions. This process is essential for creating a variety of azide-containing compounds used in pharmaceuticals and agrochemicals .
Pharmaceutical Testing and Research
The high purity and reactivity of “1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine” make it an excellent candidate for pharmaceutical testing and research. It can be used to synthesize new drug candidates and study their interactions with biological targets .
特性
IUPAC Name |
1-(2-azidoethyl)-4-(ethoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-2-15-9-10-3-6-14(7-4-10)8-5-12-13-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZFASVXGUFRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)
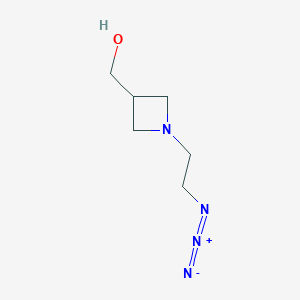

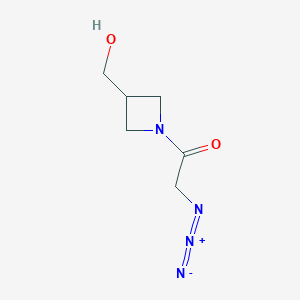
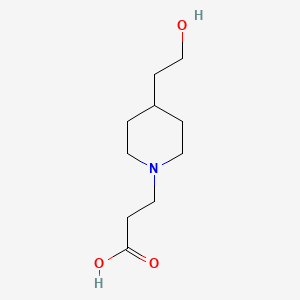




![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-3-yl)methanone](/img/structure/B1476714.png)
